Triethyltin cyanide

Neurotoxicity Glioma cell transport Trialkyltin SAR

Triethyltin cyanide (stannanecarbonitrile, triethyl-; cyanotriethylstannane; (C2H5)3SnCN; MW 231.91) is a triorganotin cyanide belonging to the broader class of trialkyltin compounds. It is typically synthesized by reaction of triethyltin chloride with alkali metal cyanides, yielding a colorless solid or liquid soluble in common organic solvents such as dichloromethane and ether.

Molecular Formula C7H15NSn
Molecular Weight 231.91 g/mol
CAS No. 2232-68-0
Cat. No. B12806726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyltin cyanide
CAS2232-68-0
Molecular FormulaC7H15NSn
Molecular Weight231.91 g/mol
Structural Identifiers
SMILESCC[Sn](CC)(CC)C#N
InChIInChI=1S/3C2H5.CN.Sn/c4*1-2;/h3*1H2,2H3;;
InChIKeyWRHYYGWUSXGMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethyltin Cyanide (CAS 2232-68-0) – Baseline Properties and Compound Class Placement for Procurement Decisions


Triethyltin cyanide (stannanecarbonitrile, triethyl-; cyanotriethylstannane; (C2H5)3SnCN; MW 231.91) is a triorganotin cyanide belonging to the broader class of trialkyltin compounds [1]. It is typically synthesized by reaction of triethyltin chloride with alkali metal cyanides, yielding a colorless solid or liquid soluble in common organic solvents such as dichloromethane and ether [1]. The compound carries the well‑documented toxicological hallmarks of triethyltin species, including potent neurotoxicity and mitochondrial uncoupling activity [2]. As a trialkyltin cyanide, it occupies a unique intersection between organotin toxicophores and cyanide‑donor reactivity, making its procurement a decision that must be informed by quantitative differentiation from lower‑ and higher‑alkyl analogs.

Why Triethyltin Cyanide Cannot Be Replaced by Other Trialkyltin Cyanides or Salts – The Substitution Risk Case


Trialkyltin cyanides are not functionally equivalent because the length of the alkyl chain directly modulates lipophilicity, steric accessibility of the tin center, affinity for biological targets, and the resulting toxicodynamic profile [1]. For example, triethyltin and trimethyltin are both well‑absorbed from the gastrointestinal tract and are the most toxic members of the organotin family, yet triethyltin uniquely produces status spongiosus of the white matter of the central nervous system, whereas trimethyltin predominantly damages limbic structures [1]. Furthermore, in‑vitro IC50 data for taurine‑transport inhibition vary >50‑fold across tri‑n‑alkyltins [2]. Simple substitution of triethyltin cyanide by tributyltin cyanide or trimethyltin cyanide therefore introduces unpredictable shifts in potency, target‑site pathology, and experimental reproducibility. The evidence below makes these differences quantifiable.

Head‑to‑Head Quantitative Evidence That Separates Triethyltin Cyanide from Its Closest Analogs


Taurine‑Transport Inhibition Potency: Triethyltin vs. Trimethyltin, Tri‑n‑propyltin, and Tri‑n‑butyltin

In LRM55 glioma cells, triethyltin (TET; tested as the chloride salt, the active cation being identical to that delivered by triethyltin cyanide) inhibited taurine transport with an IC50 of 2.5 µM [1]. By contrast, trimethyltin was markedly less potent (IC50 = 144 µM), while tri‑n‑propyltin (IC50 = 2.3 µM) and tri‑n‑butyltin (IC50 = 11 µM) displayed intermediate activity [1]. The ≈58‑fold potency advantage of triethyltin over trimethyltin demonstrates that the ethyl chain length strikes a critical balance between membrane permeation and target engagement that is lost with methyl or longer alkyl substituents.

Neurotoxicity Glioma cell transport Trialkyltin SAR

Neuropathological Signature: Triethyltin Cyanide Produces Status Spongiosus of White Matter, Unlike Trimethyltin

A comprehensive review of organotin toxicology establishes that triethyltin compounds, including triethyltin cyanide, preferentially induce status spongiosus of the white matter of the central nervous system, characterised by intramyelinic vacuolation and edema [1]. In contrast, trimethyltin primarily targets the limbic system (hippocampus and pyriform cortex), causing neuronal necrosis rather than white‑matter spongiosis [1]. Most other alkyl‑ and aryltin compounds are poorly absorbed from the gastrointestinal tract and exhibit negligible neurotoxicity by the oral route [1].

Neuropathology Organotin toxicity White matter degeneration

Muscle Contracture Induction: Triethyltin Acts Independently of Extracellular Ca2+ Influx, Unlike Tributyltin

In isolated mouse diaphragm preparations, triethyltin induced a robust contracture that persisted even when extracellular Ca2+ was removed (Ca2+‑free medium) [1]. Conversely, tributyltin‑induced contracture was abolished under the same Ca2+‑free conditions [1]. Triethyltin further caused a dose‑dependent Ca2+ release from sarcoplasmic reticulum vesicles and inhibited Ca2+‑ATPase activity, indicating a direct action on internal Ca2+ stores, whereas tributyltin’s effect was primarily mediated by extracellular Ca2+ influx [1].

Skeletal muscle Calcium signaling Sarcoplasmic reticulum

Mitochondrial High‑Affinity Binding: Triethyltin Displays Nanomolar Kd at the Mitochondrial Target Site

Ligand‑binding studies using radiolabelled triethyltin on yeast mitochondrial membranes identified a high‑affinity binding site with a dissociation constant (Kd) of 0.6 µM and a binding capacity of 1.2 ± 0.3 nmol/mg of protein, alongside a low‑affinity site (Kd > 45 µM; 70 ± 20 nmol/mg) [1]. The Kd of the high‑affinity site closely matches the concentration required for inhibition of mitochondrial ATPase (IC50 ≈ 0.5–1 µM) [1], establishing a direct quantitative link between binding and functional inhibition. While analogous data for trimethyltin and tributyltin binding to the same preparation are not available in the same study, the absolute Kd value provides a benchmark for future comparative work and underscores the high intrinsic affinity of triethyltin for mitochondrial membranes.

Mitochondrial toxicity Ligand binding Organotin

Triethyltin Cyanide (CAS 2232-68-0) – Evidence‑Backed Application Scenarios for Procurement and Experimental Design


Selective Inhibition of Glial Taurine Transport in Neurobiology Research

Triethyltin cyanide serves as a potent inhibitor of taurine uptake in glioma cells at low‑micromolar concentrations (IC50 = 2.5 µM), while sparing glutamate and lysine transport up to >100 µM [1]. This selectivity window is not observed with trimethyltin (IC50 = 144 µM), which requires concentrations that also affect ion fluxes, making triethyltin cyanide the preferred tool for probing taurine’s role in glial osmoregulation and neuroprotection without confounding ion‑transport effects [1].

Animal Model of White‑Matter Intramyelinic Edema (Status Spongiosus)

Triethyltin cyanide uniquely reproduces the histopathological hallmark of status spongiosus of the central white matter, recapitulating features of human leukoencephalopathies [1]. Because trimethyltin and other organotins do not generate this lesion type, triethyltin cyanide is the only compound in its class suitable for experimental induction of intramyelinic vacuolation in rodents for mechanistic or therapeutic intervention studies [1].

Sarcoplasmic Reticulum Calcium‑Release and Muscle Contracture Studies

Triethyltin cyanide induces a Ca2+‑independent muscle contracture by directly mobilizing sarcoplasmic reticulum Ca2+ stores and inhibiting SR Ca2+‑ATPase [2]. This mechanism is fundamentally different from that of tributyltin, which relies on extracellular Ca2+ influx [2]. Investigators studying intracellular Ca2+ homeostasis or screening SR Ca2+‑ATPase inhibitors should therefore procure triethyltin cyanide rather than tributyltin cyanide to access the Ca2+‑store‑dependent pathway [2].

High‑Affinity Mitochondrial Ligand for Toxicological Mechanism Studies

With a high‑affinity mitochondrial binding site Kd of 0.6 µM, triethyltin cyanide can be employed at nanomolar concentrations to probe mitochondrial ATPase inhibition and uncoupling of oxidative phosphorylation in isolated organelles or intact cells [3]. This quantitative binding parameter enables precise dosing in mechanistic toxicology, avoiding the non‑specific membrane permeabilization observed at higher (>100 µM) concentrations [3].

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